molecular formula C21H28O5 B6338050 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione CAS No. 307518-72-5

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione

Cat. No. B6338050
CAS RN: 307518-72-5
M. Wt: 360.4 g/mol
InChI Key: OIGNJSKKLXVSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“11,17,21-Trihydroxypregna-1,4-diene-3,20-dione” is also known as Betamethasone . It is an isomer of dexamethasone and can be used as an anti-itch agent and for treating dermatitis and eczema .


Synthesis Analysis

The synthesis of “this compound” can be achieved by using 11β,17α,21-trihydroxy-pregna-1,4-diene-3,20-dione (also known as hydrocortisone) with methylsulfonyl chloride methanesulfonylation .


Molecular Structure Analysis

The molecular formula of “this compound” is C21H28O5 . It has an average mass of 360.444 Da and a monoisotopic mass of 360.193665 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 570.6±50.0 °C at 760 mmHg, and an enthalpy of vaporization of 98.3±6.0 kJ/mol . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Radiochemical Syntheses : A study describes a six-step synthesis of tritiated steroids related to 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione, showcasing its application in radiochemical processes (Wren, Siddall, & Edwards, 1967).
  • Corticoid Synthesis : Research has focused on synthesizing various corticoid compounds, including those structurally similar to this compound, from cholesterol biodegradation products (Nitta, Fujimori, Haruyama, Inoue, & Ueno, 1985).

Biological and Pharmacological Research

Chemical Modifications and Derivatives

  • Chemical Modification Research : Studies have been conducted on various chemical modifications of steroids, including those similar to this compound, to understand their structural and functional properties (Sakamoto & Kato, 1976).
  • Crystal Structure Analysis : Research on the crystal and molecular structure of steroids related to this compound provides insights into their physical and chemical characteristics (Dastidar, Joseph, Madyastha, & Row, 1993).

Advanced Applications in Research

  • Solubility and Physical Properties : Investigations into the solubility and physical properties of related steroids offer valuable information for pharmaceutical formulations and material science (Moodley, Rarey, & Ramjugernath, 2017).

Biochemical Analysis

Biochemical Properties

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding to the glucocorticoid receptor, this compound forms a complex that translocates to the cell nucleus and binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. This interaction leads to the regulation of inflammatory and immune responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as macrophages and lymphocytes, it suppresses the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways. In fibroblasts, it reduces the synthesis of collagen and other extracellular matrix components, thereby modulating tissue remodeling and repair processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the glucocorticoid receptor, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of target genes involved in inflammatory and immune responses. Additionally, this compound can inhibit the activity of certain enzymes, such as phospholipase A2, which plays a role in the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in gene expression and cellular metabolism. These effects are often reversible upon the removal of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant toxicity. At high doses, it can cause adverse effects, such as immunosuppression, increased susceptibility to infections, and metabolic disturbances. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450. The metabolism of this compound leads to the formation of various metabolites, which are then excreted in the urine. The interaction with metabolic enzymes can influence the overall metabolic flux and levels of metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can bind to plasma proteins, such as albumin and corticosteroid-binding globulin, which facilitate its transport in the bloodstream. Within cells, it can be transported to different compartments, including the nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells. It can undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity. Targeting signals within the compound’s structure direct it to specific cellular compartments, ensuring its proper function .

properties

IUPAC Name

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGNJSKKLXVSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52438-85-4
Record name 11beta,17,21-Trihydroxy-1,4-pregnadien-3,20-dion- 1,5-Hydrat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 2
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 3
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 4
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 5
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 6
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.